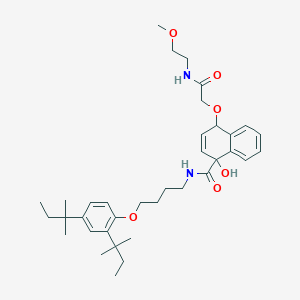
N-(4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)butyl)-1-hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)butyl)-1-hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of N-(4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)butyl)-1-hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)naphthalene-1-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the naphthalene-1-carboxamide core, followed by the introduction of the hydroxy and amino groups. The final step involves the attachment of the phenoxybutyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)butyl)-1-hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds with proteins, potentially affecting their function. The phenoxybutyl group may interact with hydrophobic regions of biomolecules, influencing their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Compared to other similar compounds, N-(4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)butyl)-1-hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)naphthalene-1-carboxamide is unique due to its combination of functional groups and structural complexity. Similar compounds include:
- Naphthalene derivatives with different substituents.
- Phenoxybutyl compounds with varying functional groups.
- Carboxamide compounds with different side chains.
This compound’s unique structure allows it to interact with a wide range of molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
65848-22-8 |
|---|---|
Molecular Formula |
C36H52N2O6 |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-[2-(2-methoxyethylamino)-2-oxoethoxy]-4H-naphthalene-1-carboxamide |
InChI |
InChI=1S/C36H52N2O6/c1-8-34(3,4)26-16-17-31(29(24-26)35(5,6)9-2)43-22-13-12-20-38-33(40)36(41)19-18-30(27-14-10-11-15-28(27)36)44-25-32(39)37-21-23-42-7/h10-11,14-19,24,30,41H,8-9,12-13,20-23,25H2,1-7H3,(H,37,39)(H,38,40) |
InChI Key |
XZKVUOGBWORXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2(C=CC(C3=CC=CC=C32)OCC(=O)NCCOC)O)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















